molecular formula C16H18ClNO5S2 B2960246 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine CAS No. 1788845-96-4

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

Cat. No.: B2960246
CAS No.: 1788845-96-4
M. Wt: 403.89
InChI Key: JXKQYKFGNMEBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a specialized chemical compound featuring a pyrrolidine core functionalized with two distinct sulfonyl groups. This structure is of significant interest in method development and analytical research. Compounds containing sulfonyl chloride groups are widely recognized for their utility as derivatization reagents, particularly in Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . Derivatization with such reagents can dramatically enhance ionization efficiency, thereby improving the sensitivity and specificity of analytical methods for detecting and quantifying low-abundance molecules . The presence of dual sulfonyl motifs in this compound suggests potential utility as a building block or reagent in organic synthesis and medicinal chemistry research, where it could be used to modulate the properties of larger molecules or to create novel chemical entities for biological screening. This product is intended for use by qualified laboratory researchers only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO5S2/c1-12-15(17)5-2-6-16(12)25(21,22)18-8-7-14(10-18)24(19,20)11-13-4-3-9-23-13/h2-6,9,14H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKQYKFGNMEBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number 1797344-20-7
Molecular Formula C15H16ClNO5S2
Molecular Weight 389.9 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The sulfonyl groups present in the structure are known to enhance binding affinity and specificity towards target proteins.

Antiviral Activity

Research indicates that compounds with similar structural features exhibit antiviral properties. For instance, derivatives containing furan and pyrrolidine moieties have shown significant activity against viral infections, including HIV and influenza viruses. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell entry pathways .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of related compounds, providing insights into the potential efficacy of this pyrrolidine derivative:

  • Antiviral Studies : In vitro assays demonstrated that related compounds exhibit IC50 values in the low micromolar range against various viruses, suggesting that this compound may possess similar antiviral activity .
  • Antibacterial Activity : Compounds featuring pyrrole and furan rings have been reported to show antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

Case Study 1: Antiviral Screening

A study conducted on a series of pyrrolidine derivatives revealed that modifications at the sulfonyl group significantly enhanced antiviral activity against HIV-1 reverse transcriptase. The most active compound in this series had an IC50 value of 2.95 μM, indicating strong potential for therapeutic application .

Case Study 2: Antibacterial Evaluation

In another investigation, a related compound was tested for its antibacterial properties using a panel of pathogens. Results indicated that it exhibited potent activity against Pseudomonas putida, reinforcing the hypothesis that structural components such as the furan ring contribute to increased bioactivity .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Chloro vs. Methoxy Groups : The 3-chloro-2-methylphenyl group in the target compound likely increases electrophilicity compared to the 3-chloro-4-methoxyphenyl group in , where the methoxy group may enhance solubility via hydrogen bonding.
  • Furan-2-ylmethyl vs.

Pharmacological Potential

  • The thiadiazol-furan hybrid in demonstrates how heterocyclic extensions can diversify biological targets, suggesting the target compound might be optimized for similar applications (e.g., kinase inhibition).
  • Glimepiride highlights the therapeutic relevance of pyrrolidine sulfonates, though the target compound’s dual sulfonyl groups may require further metabolic stability studies.

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